2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid
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Overview
Description
2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid is an organic compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid typically involves the reaction of naphthalen-1-ylamine with methyl chloroformate, followed by the addition of glycine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets. The naphthalene ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Similar in structure but lacks the methyl and carbamoyl groups.
Naphthalene-2-carboxylic acid: Another naphthalene derivative with different substitution patterns.
1-Naphthylamine: Contains the naphthalene ring but with an amine group instead of the carbamoyl and glycine moieties.
Uniqueness
2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the naphthalene ring and the carbamoyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[methyl(naphthalen-1-ylcarbamoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-16(9-13(17)18)14(19)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHIRNAUVCXKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)NC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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